molecular formula C13H15NO4 B14372000 3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one CAS No. 89968-12-7

3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one

Katalognummer: B14372000
CAS-Nummer: 89968-12-7
Molekulargewicht: 249.26 g/mol
InChI-Schlüssel: LBBOFBXXBBKFMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one is a complex organic compound known for its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method involves the use of Lawesson’s reagent for the selective thionation of 5-aryl-3-[(dimethylamino)methylidene]furan-2(3H)-ones . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated synthesizers. The process is designed to be efficient and scalable, ensuring consistent quality and high yield. The use of reliable and soluble reagents, such as Sulfurizing Reagent II, makes the process safe and convenient for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, thionation reactions with Lawesson’s reagent can produce 3-[(dimethylamino)methylidene]furan-2(3H)-thiones .

Wissenschaftliche Forschungsanwendungen

3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antitumor properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of 3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one stands out due to its unique chemical structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

89968-12-7

Molekularformel

C13H15NO4

Molekulargewicht

249.26 g/mol

IUPAC-Name

3-(dimethylaminomethylidene)-5,7-dimethoxy-2-benzofuran-1-one

InChI

InChI=1S/C13H15NO4/c1-14(2)7-11-9-5-8(16-3)6-10(17-4)12(9)13(15)18-11/h5-7H,1-4H3

InChI-Schlüssel

LBBOFBXXBBKFMS-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C=C1C2=C(C(=CC(=C2)OC)OC)C(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.